3-(5-methyl-1H-indol-1-yl)propanoic acid

Description

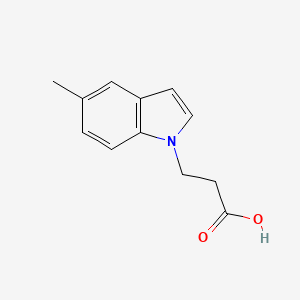

Structure

2D Structure

Properties

IUPAC Name |

3-(5-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGRUQKMQDKPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679892 | |

| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18108-86-6 | |

| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- 5-methylindole (commercially available or synthesized)

- 3-bromopropanoic acid or its esters (e.g., methyl 3-bromopropanoate)

- Strong base (e.g., lithium diisopropylamide (LDA) or sodium hydride (NaH))

- Solvents: tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM)

Reaction Conditions

- The indole nitrogen is deprotonated using a strong base at low temperatures (typically −78 °C to 0 °C).

- The haloalkanoic acid or ester is added to the reaction mixture to promote nucleophilic substitution at the alkyl halide.

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

- Hydrolysis of ester intermediates is performed under basic conditions (e.g., NaOH or lithium hydroxide) to yield the free acid.

Representative Procedure

A typical synthesis involves:

- Dissolving 5-methylindole in dry THF under inert atmosphere.

- Adding LDA dropwise at −78 °C to generate the indole anion.

- Adding methyl 3-bromopropanoate slowly to the mixture.

- Stirring the reaction mixture at low temperature and then warming to room temperature.

- Quenching the reaction and hydrolyzing the ester group using aqueous base.

- Acidifying to precipitate the target 3-(5-methyl-1H-indol-1-yl)propanoic acid.

- Purification by recrystallization or column chromatography.

This method yields the target compound in moderate to good yields (typically 60–80%) with high regioselectivity for N-alkylation.

Alternative Preparation via Cyclization of Acetylenic Intermediates

Key Intermediates

- 2-ethynylaniline derivatives substituted at the 5-position with a methyl group.

- Propanoic acid or its derivatives as side-chain precursors.

Synthetic Route

- Iodination of 5-methyl-substituted aniline derivatives.

- Sonogashira coupling to introduce the ethynyl group.

- Cyclization of the acetylenic substituent onto the amino group to form the indole ring with the propanoic acid side chain at the N-1 position.

- Deprotection and purification steps to yield the final acid.

This approach is advantageous for introducing various substitutions on the indole ring and allows for structural diversity in derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation with haloalkanoic acid | Deprotonation with LDA/NaH, nucleophilic substitution, ester hydrolysis | Straightforward, regioselective, scalable | Requires strong base, sensitive to moisture | 60–80 |

| Cyclization of acetylenic intermediates | Iodination, Sonogashira coupling, cyclization, deprotection | Allows structural diversity, suitable for complex derivatives | Multi-step, requires palladium catalysts | 50–70 |

Detailed Research Findings and Notes

- The N-alkylation route is widely used due to its simplicity and relatively high yields. The use of LDA as a base at low temperatures ensures selective deprotonation of the indole nitrogen without affecting the methyl substituent at the 5-position.

- Ester intermediates such as methyl 3-bromopropanoate facilitate easier handling and purification before hydrolysis to the acid.

- The cyclization approach, involving Sonogashira coupling and subsequent ring closure, provides a versatile platform to synthesize a variety of indole-1-propanoic acids, including 5-methyl substituted derivatives. This method is particularly useful in SAR (structure-activity relationship) studies where diverse substitutions are explored.

- Purification is typically achieved by column chromatography using silica gel and solvent systems such as petroleum ether/ethyl acetate mixtures.

- Yields and purity are confirmed by standard analytical techniques including NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various hydrogenated indole compounds.

Scientific Research Applications

Biological Activities

3-(5-Methyl-1H-indol-1-yl)propanoic acid has been investigated for several biological activities, including:

- Anti-inflammatory Activity : Indole derivatives are known for their anti-inflammatory properties. Studies indicate that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity : Research has shown that compounds with similar structures exhibit anticancer effects. The ability of this compound to induce apoptosis in cancer cells has been noted, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Recent studies highlight its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has demonstrated the ability to mitigate oxidative stress and protect neuronal cells from damage induced by toxic agents .

Applications in Research and Industry

The applications of this compound span various domains:

Pharmaceutical Development

- The compound's potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development. Its mechanism of action involves interaction with specific enzymes and receptors, which is crucial for understanding its therapeutic potential.

Neuroscience

- Due to its neuroprotective effects, it is being studied for applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic prospects .

Plant Biology

- Indole derivatives are often explored for their role as auxins in plant growth regulation. Research indicates that this compound may promote cell elongation and overall plant growth, making it useful in agricultural applications.

Case Study 1: Neuroprotective Mechanisms

A study on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in SH-SY5Y human neuroblastoma cells. The compound effectively decreased lipid peroxidation and improved cell viability under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. These findings support further investigation into its use as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives often bind to multiple receptors with high affinity, influencing biological pathways such as signal transduction and gene expression . The specific pathways and targets depend on the functional groups attached to the indole ring and their interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Core Modifications

3-(5-Chloro-1H-indol-1-yl)propanoic Acid

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol (CAS: 1094641-37-8) .

- Key Differences: The methyl group at position 5 is replaced with a chlorine atom. Chlorine increases electronegativity and may enhance binding affinity to hydrophobic protein pockets.

3-(5-Methoxy-1H-indol-3-yl)propanoic Acid

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol (CAS: 39547-16-5) .

- Key Differences: The propanoic acid chain is attached to position 3 (C-3) of the indole ring instead of N-1, and a methoxy group replaces the methyl at position 5. This structural variation alters electronic density and may affect solubility. Available commercially for research, it is used in studies of serotonin receptor modulation .

Derivatives with Additional Functional Groups

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanoic Acid

- Molecular Formula: C₂₀H₁₇ClNO₄

- Key Features : Incorporates a 4-chlorobenzoyl group and methoxy substituent. This compound is an indomethacin analog designed for cyclooxygenase (COX) inhibition, demonstrating the role of bulky substituents in enhancing target selectivity .

(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic Acid

- Molecular Formula : C₂₄H₁₈F₂N₄O₃S₂

- Key Features: Combines indole with a pyrazole-thioxothiazolidinone hybrid structure. This compound showed potent enzyme-inhibitory activity, highlighting the impact of heterocyclic fusion on bioactivity .

Non-Indole Analogues with Propanoic Acid Motifs

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (CAS: N/A).

- Key Features: Replaces the indole core with a chlorinated phenyl group. These derivatives, isolated from marine actinomycetes, exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Antimicrobial and Antifungal Activity

- Chlorinated phenylpropanoic acid derivatives (e.g., compound 1 from Streptomyces coelicolor) showed MIC values of 8 µg/mL against S. aureus, outperforming non-chlorinated analogues .

Biological Activity

3-(5-Methyl-1H-indol-1-yl)propanoic acid, commonly referred to as a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its neuroprotective effects, antimicrobial activity, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an indole ring system, which is known for its significant biological activity. The presence of the propanoic acid moiety enhances its solubility and bioavailability.

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective properties of indole derivatives, particularly in models of oxidative stress and neurodegeneration.

- Antioxidant Activity : The compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in neuronal cells. This is crucial in preventing neuronal damage associated with conditions like Alzheimer's disease and Parkinson's disease .

- Inhibition of Neurotoxicity : Research has shown that this compound protects against neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro studies indicate that it can prevent cell death in human neuroblastoma cells exposed to Aβ-induced toxicity .

- Blood-Brain Barrier Penetration : The ability of this compound to cross the blood-brain barrier (BBB) is significant for its therapeutic potential. Studies using PAMPA (Parallel Artificial Membrane Permeability Assay) have confirmed its permeability, suggesting it can reach central nervous system targets effectively .

Antimicrobial Activity

In addition to its neuroprotective effects, this compound has shown promising antimicrobial activity against various pathogens.

Efficacy Against Mycobacterium tuberculosis

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it demonstrated a significant reduction in bacterial load in infected mice models. The compound exhibited a seven-fold decrease in bacterial counts in spleens compared to untreated controls .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes for 3-(5-methyl-1H-indol-1-yl)propanoic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3-bromopropanoic acid can react with indole derivatives under basic conditions (e.g., DABCO) to form the target compound . However, regioselectivity challenges arise, as competing substitutions (e.g., N- vs. S-alkylation in thiol-containing analogs) may reduce yields . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (20–60°C) is critical to suppress side reactions. Reported yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR are essential for confirming the indole ring substitution pattern (e.g., singlet for N-methyl protons at δ 3.7–3.9 ppm) and propanoic acid chain integration (e.g., triplet for CH₂ groups at δ 2.4–2.6 ppm) .

- MS : High-resolution mass spectrometry (HRMS) distinguishes the molecular ion peak ([M+H]⁺ at m/z 209.1) from impurities .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally similar indole-propanoic acid derivatives (e.g., bond angles of 121.5° for C14–C15–C16 in the indole core) .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. For example, in reactions with methimazole, computational analysis reveals lower activation energy for S-alkylation (~25 kJ/mol) compared to N-alkylation (~35 kJ/mol), aligning with experimental outcomes . Molecular electrostatic potential (MEP) maps further highlight nucleophilic sites on the indole ring (e.g., electron-rich C-3 position) .

Advanced: How should researchers resolve contradictions in biological activity data for indole-propanoic acid derivatives?

Answer:

Discrepancies in antiproliferative activity (e.g., IC₅₀ variations across cell lines) may arise from:

- Cellular uptake differences : LogP values (~1.5–2.0 for this compound) influence membrane permeability .

- Assay conditions : Standardize incubation times (48–72 hours) and use multiple cell lines (e.g., HCT-116, MCF-7) to validate results .

- Metabolic stability : LC-MS/MS can quantify metabolite formation (e.g., methyl ester hydrolysis) that may reduce efficacy .

Advanced: What strategies optimize crystallographic analysis for indole-propanoic acid derivatives?

Answer:

- Solvent selection : Use low-polarity solvents (e.g., ethyl acetate) to grow single crystals, avoiding hydrate/solvate formation .

- Temperature control : Crystallize at 4°C to slow nucleation and improve crystal quality.

- Data refinement : Apply SHELXL for resolving disordered atoms (e.g., nitro groups in analogs like 3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid) .

Basic: What are the known biological activities of this compound?

Answer:

- Antiproliferative activity : Derivatives inhibit tumor cell lines (e.g., GI₅₀ = 8–12 µM in HCT-116) via indole-mediated kinase inhibition .

- Plant growth regulation : Analogous compounds (e.g., indole-3-propionic acid) act as auxin precursors, promoting root elongation at 0.1–1.0 µM concentrations .

Advanced: How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.